N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide
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Description
N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the methoxyphenyl, tosyl, and carboxamide groups, contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide typically involves a multi-step process. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the methoxyphenyl and tosyl groups. The final step involves the formation of the carboxamide group.
Spirocyclic Core Formation: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound. This step often requires specific catalysts and reaction conditions to achieve high yields.
Introduction of Functional Groups: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, while the tosyl group is typically added via
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-17-7-9-18(10-8-17)31(27,28)25-15-16-30-22(25)11-13-24(14-12-22)21(26)23-19-5-3-4-6-20(19)29-2/h3-10H,11-16H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUMOMFPZIWKAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)NC4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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